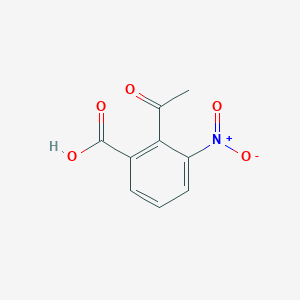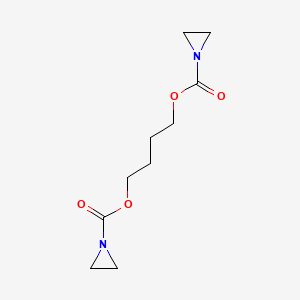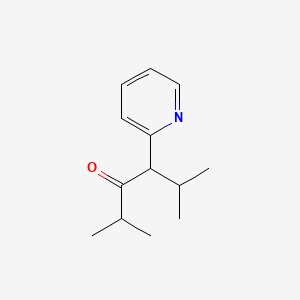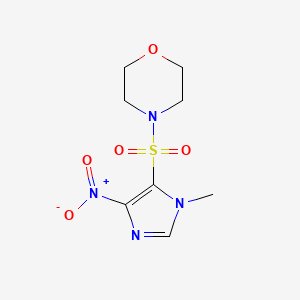![molecular formula C13H12N2OS B14009045 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-45-2](/img/structure/B14009045.png)
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of substituted/phenyl acetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid, followed by heating to 70–80°C . Another approach involves the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- involves targeting specific molecular pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXAMIDE: Known for its anti-tuberculosis activity.
BENZO-[D]-IMIDAZO-[2,1-B]-THIAZOLE: Exhibits significant antimycobacterial activity.
IMIDAZO[2,1-B][1,3]THIAZINE: Functionalized in the thiazine fragment and used in various synthetic applications.
Uniqueness
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
82588-45-2 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
KMBTXRZAQCGTID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)






![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)

![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
